molecular formula C12H8ClN3 B13143950 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1029720-21-5

5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13143950
CAS No.: 1029720-21-5
M. Wt: 229.66 g/mol
InChI Key: CVMIVFJNSHWPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. For example, the condensation of 3-aminopyrazole with benzaldehyde in the presence of a base such as sodium ethoxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, which is particularly relevant in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

1029720-21-5

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-16-12(14-11)8-10(15-16)9-4-2-1-3-5-9/h1-8H

InChI Key

CVMIVFJNSHWPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=NC3=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.